2-Ethyl-4-hydroxy-N,N-dimethylbenzamide
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Overview
Description
2-Ethyl-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of an ethyl group at the second position, a hydroxyl group at the fourth position, and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenol and N,N-dimethylformamide.
Reaction: The hydroxyl group at the fourth position is introduced through a hydroxylation reaction. This can be achieved using reagents like hydrogen peroxide or other oxidizing agents.
Amidation: The final step involves the amidation of the hydroxylated intermediate with N,N-dimethylformamide under suitable conditions, such as the presence of a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Ethyl-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethyl and dimethyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Lacks the ethyl group at the second position.
N-Ethyl-4-hydroxy-N,2-dimethylbenzamide: Similar structure but with different substitution patterns.
Uniqueness
2-Ethyl-4-hydroxy-N,N-dimethylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, ethyl, and dimethyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-4-8-7-9(13)5-6-10(8)11(14)12(2)3/h5-7,13H,4H2,1-3H3 |
InChI Key |
AXBJAURYWZSMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C(=O)N(C)C |
Origin of Product |
United States |
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